molecular formula C24H23N3O4 B2744532 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 877656-62-7

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2744532
CAS No.: 877656-62-7
M. Wt: 417.465
InChI Key: ZZUKXHDMMOZTQI-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, strong acids and bases, and metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuro[3,2-d]pyrimidine core and the presence of the 4-methylpiperidin-1-yl group contribute to its unique properties compared to similar compounds .

Properties

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16-11-13-25(14-12-16)20(28)15-26-21-18-9-5-6-10-19(18)31-22(21)23(29)27(24(26)30)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKXHDMMOZTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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